

A Comprehensive Technical Guide to Methyl 2-Fluorobenzoate for Advanced Research

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Compound of Interest

Compound Name: Methyl 2-fluorobenzoate

Cat. No.: B1346881

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Abstract: This guide provides an in-depth analysis of **methyl 2-fluorobenzoate** (CAS 394-35-4), a key fluorinated building block in modern organic synthesis. With a molecular weight of 154.14 g/mol, this compound is pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, comprehensive spectroscopic profile, validated synthesis and purification protocols, and key chemical transformations. A significant focus is placed on the strategic role of the ortho-fluoro substitution in medicinal chemistry, elucidating its impact on metabolic stability, binding affinity, and overall pharmacological profiles of target molecules. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Physicochemical and Structural Properties

Methyl 2-fluorobenzoate is a colorless liquid at room temperature, distinguished by its aromatic ester structure with a fluorine atom at the ortho position. This substitution is critical, as it imparts unique electronic and steric properties that are highly valued in synthetic applications. Its core properties are summarized below.

Property	Value	Source(s)
Molecular Weight	154.14 g/mol	[1][2]
Molecular Formula	C ₈ H ₇ FO ₂	[1][2]
CAS Number	394-35-4	[2]
IUPAC Name	methyl 2-fluorobenzoate	[2]
Synonyms	Methyl o-fluorobenzoate, 2-Fluorobenzoic acid methyl ester	[2]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	~1.21 g/mL at 25 °C	[1]
Boiling Point	102 °C at 20.3 mmHg; 109-110 °C at 35 mmHg	[1]
Refractive Index (n ²⁰ /D)	~1.502	[1]
Flash Point	93.8 °C (200.8 °F) - Closed Cup	[1]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for ensuring purity and confirming structural integrity. The following section details the expected spectroscopic data for **methyl 2-fluorobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of **methyl 2-fluorobenzoate**. The ortho-fluorine atom introduces characteristic couplings that are key identifiers.

¹ H NMR (Proton)	(Predicted, CDCl ₃ , 400 MHz)	Interpretation
Chemical Shift (δ)	Multiplicity	Assignment
~7.90 ppm	ddd (J ≈ 7.8, 1.8, 0.5 Hz)	1H, Aromatic (H6, ortho to -COOCH ₃)
~7.50 ppm	m	1H, Aromatic (H4, para to -F)
~7.15 ppm	m	2H, Aromatic (H3, H5)
3.92 ppm	s	3H, Methyl (-OCH ₃)

¹³ C NMR (Carbon)	(Predicted, CDCl ₃ , 100 MHz)	Interpretation
Chemical Shift (δ)	C-F Coupling (JCF)	Assignment
~165.0 ppm	d, J ≈ 3 Hz	C=O (Carbonyl)
~161.5 ppm	d, J ≈ 250 Hz	C2 (C-F)
~134.0 ppm	d, J ≈ 8 Hz	C4
~131.5 ppm	s	C6
~124.0 ppm	d, J ≈ 4 Hz	C5
~119.0 ppm	d, J ≈ 15 Hz	C1 (ipso to -COOCH ₃)
~116.5 ppm	d, J ≈ 22 Hz	C3
~52.5 ppm	s	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium-Weak	Aromatic C-H Stretch
~2955	Medium	Aliphatic C-H Stretch (-CH ₃)
~1730	Strong	C=O Stretch (Ester Carbonyl)
~1610, ~1490	Medium	C=C Aromatic Ring Stretch
~1250	Strong	C-O Stretch (Ester)
~760	Strong	C-F Stretch / C-H Out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns.[\[2\]](#)

m/z Ratio	Relative Intensity	Proposed Fragment Ion	Interpretation
154	High	[C ₈ H ₇ FO ₂] ⁺	Molecular Ion (M ⁺)
123	100% (Base Peak)	[C ₇ H ₄ FO] ⁺	Loss of methoxy radical (•OCH ₃)
95	High	[C ₆ H ₄ F] ⁺	Loss of carbonyl group (-CO) from m/z 123
59	Medium	[COOCH ₃] ⁺	Methoxycarbonyl cation

Synthesis and Purification Protocol

Methyl 2-fluorobenzoate is most reliably synthesized via the Fischer esterification of 2-fluorobenzoic acid. This acid-catalyzed reaction is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[\[3\]](#)[\[4\]](#)

Synthesis: Fischer Esterification of 2-Fluorobenzoic Acid

Causality Statement: The mechanism relies on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H_2SO_4). This protonation renders the carbonyl carbon significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic methanol. The subsequent elimination of a water molecule, facilitated by the acidic medium, is the thermodynamic driving force for the reaction. Using methanol in excess shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.^[5]

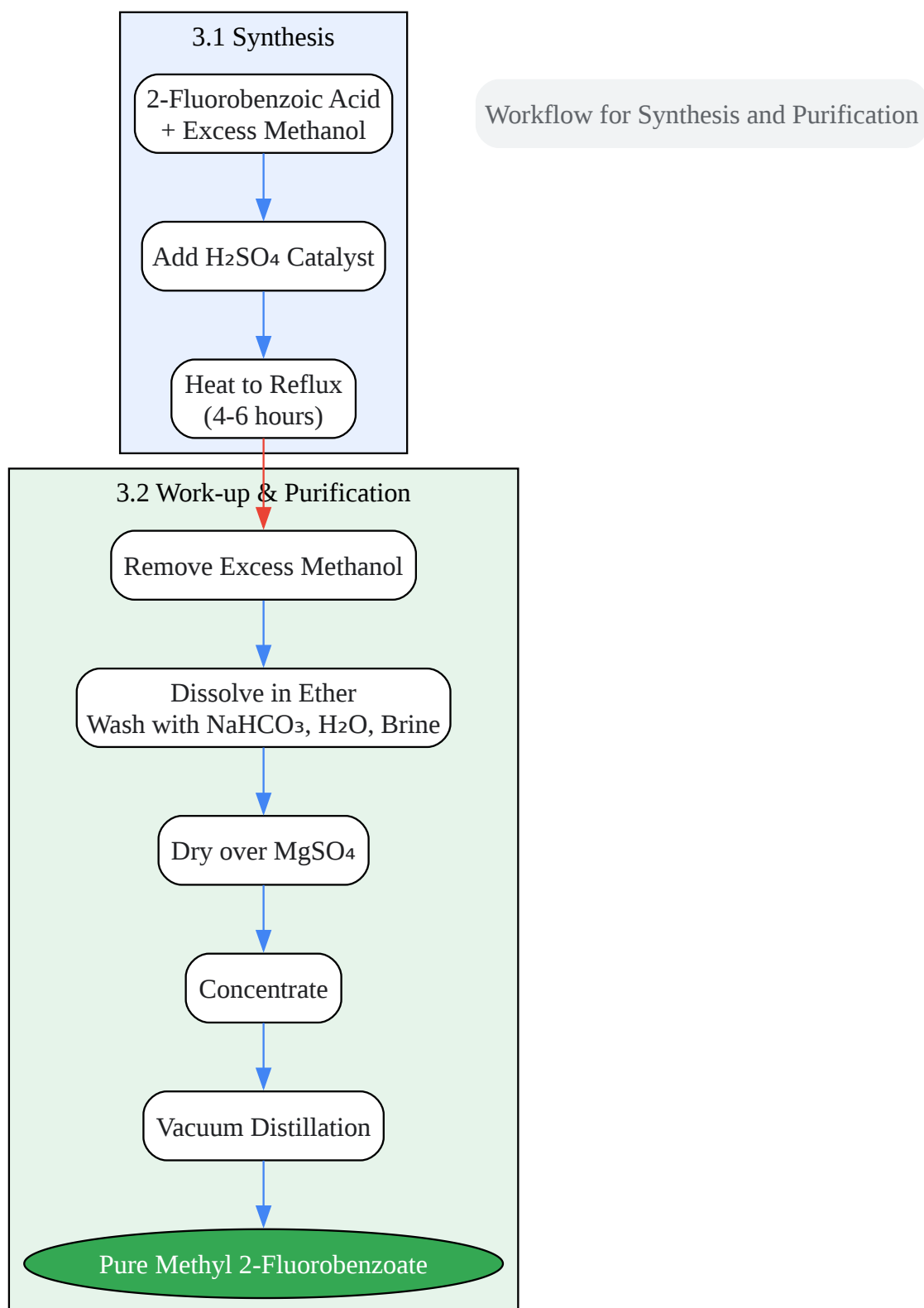
Step-by-Step Protocol:

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzoic acid (14.0 g, 100 mmol).
- **Reagent Addition:** Add anhydrous methanol (100 mL, ~2.5 mol). The large excess serves as both solvent and reactant.
- **Catalyst Addition:** While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
- **Cooling:** After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Purification

- **Solvent Removal:** Remove the excess methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Dissolve the oily residue in diethyl ether (150 mL) and transfer it to a 500 mL separatory funnel.
- **Neutralization:** Wash the organic layer sequentially with:

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution (2 x 75 mL) to neutralize the sulfuric acid catalyst and any unreacted 2-fluorobenzoic acid. (Caution: CO_2 evolution).
- Deionized water (1 x 75 mL).
- Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove residual water.
- Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO_4).
- Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **methyl 2-fluorobenzoate**.
- Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless liquid.



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Caption: Workflow for Synthesis and Purification

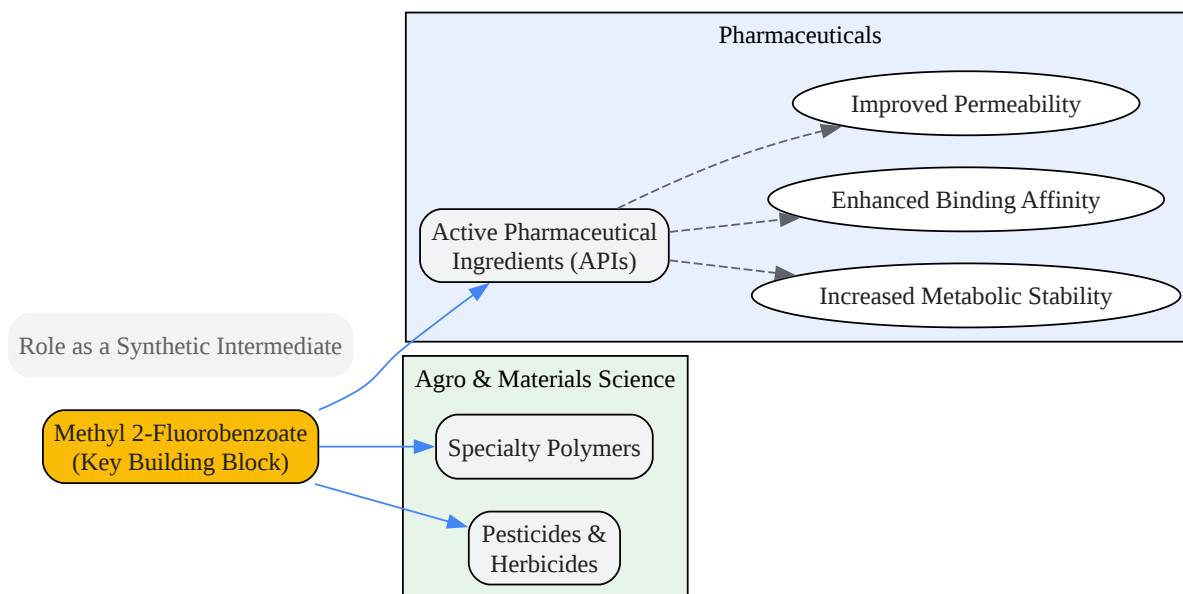
Applications in Drug Discovery & Materials Science

The utility of **methyl 2-fluorobenzoate** stems directly from the properties imparted by the fluorine atom. In medicinal chemistry, the strategic introduction of fluorine is a well-established method for optimizing drug candidates.

The Strategic Advantage of Ortho-Fluoro Substitution

- **Metabolic Stability:** The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (like an aromatic ring) with fluorine can block oxidative metabolism by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.
- **Enhanced Binding Affinity:** Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can alter the pKa of nearby functional groups or modulate the electronic character of the aromatic ring. This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with amino acid residues in a target protein's binding pocket, thereby increasing potency and selectivity.
- **Modulation of Physicochemical Properties:** Fluorine substitution increases lipophilicity compared to a hydrogen atom. This can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.

Methyl 2-fluorobenzoate serves as a versatile starting material for introducing this valuable 2-fluorophenyl moiety into larger, more complex molecules. It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs, as well as in the development of specialized polymers and agrochemicals where fine-tuning of chemical properties is essential.^[1]



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Caption: Role as a Synthetic Intermediate

Safety and Handling

Methyl 2-fluorobenzoate is classified as a combustible liquid. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles (eyeshields), and a lab coat are mandatory.^[1]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

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